molecular formula C16H18O4 B293320 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one

7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one

Cat. No. B293320
M. Wt: 274.31 g/mol
InChI Key: OSBLRMBGCFFILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one, also known as EDC, is a chemical compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one is not fully understood. However, it has been proposed that its antioxidant and anti-inflammatory properties are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of immune and inflammatory responses. By inhibiting this pathway, 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one may help to reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to induce apoptosis, which is programmed cell death. These effects make 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one in lab experiments is its high purity and stability. This makes it suitable for use in a wide range of assays and experiments. However, one of the limitations of using 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one is its relatively high cost compared to other compounds. This may limit its use in some experiments, particularly those that require large quantities of the compound.

Future Directions

There are several future directions for research on 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one. One area of research is the development of new drugs based on 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one. This includes the development of new anticancer drugs that target specific pathways involved in cancer cell proliferation and survival. Another area of research is the identification of new biological targets for 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one. This includes the identification of new signaling pathways that may be targeted by 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one to produce its therapeutic effects. Finally, research on the pharmacokinetics and pharmacodynamics of 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one is needed to better understand how it is absorbed, distributed, metabolized, and eliminated from the body.

Synthesis Methods

The synthesis of 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one involves the condensation of ethyl acetoacetate with 3-acetyl-4-hydroxy-6-methylcoumarin in the presence of a base catalyst. The resulting product is then treated with ethyl orthoformate and acetic anhydride to yield 7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

7-ethoxy-4,8-dimethyl-6-propionyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Its antioxidant properties have been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory properties have been linked to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Its antitumor properties have been attributed to its ability to induce apoptosis and inhibit cell proliferation.

properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

7-ethoxy-4,8-dimethyl-6-propanoylchromen-2-one

InChI

InChI=1S/C16H18O4/c1-5-13(17)12-8-11-9(3)7-14(18)20-16(11)10(4)15(12)19-6-2/h7-8H,5-6H2,1-4H3

InChI Key

OSBLRMBGCFFILV-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OCC

Canonical SMILES

CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OCC

Origin of Product

United States

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